(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid

Description

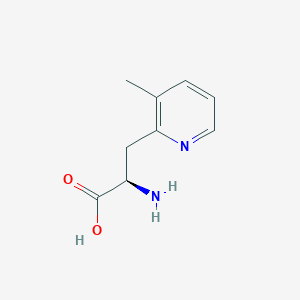

(2R)-2-Amino-3-(3-methylpyridin-2-yl)propanoic acid is a non-proteinogenic D-amino acid featuring a pyridine ring substituted with a methyl group at the 3-position. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol (inferred from analogs in ). The compound’s stereochemistry (R-configuration at the α-carbon) and heterocyclic side chain distinguish it from canonical amino acids. Pyridine derivatives are notable for their role in medicinal chemistry due to their hydrogen-bonding capabilities and metabolic stability.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C9H12N2O2/c1-6-3-2-4-11-8(6)5-7(10)9(12)13/h2-4,7H,5,10H2,1H3,(H,12,13)/t7-/m1/s1 |

InChI Key |

OHRRKEYAYSAHJG-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=C(N=CC=C1)C[C@H](C(=O)O)N |

Canonical SMILES |

CC1=C(N=CC=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Method Overview

This approach employs chiral starting materials or chiral auxiliaries to ensure the stereochemistry at the α-carbon (R-configuration). The synthesis typically involves the following key steps:

- Formation of the amino acid backbone

- Introduction of the 3-methylpyridin-2-yl group at the β-position

Reaction Pathway

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Preparation of the amino acid backbone | N-protected amino acids or amino acid derivatives | Establishing the core structure |

| 2 | α-Methylation | Alkylation with methyl iodide or methyl bromide in the presence of a base (e.g., potassium carbonate) | Introducing the methyl group at the α-position |

| 3 | Pyridine ring attachment | Cross-coupling reactions (e.g., Suzuki-Miyaura) | Coupling 2-bromopyridine derivatives with the backbone |

Key Literature

- The synthesis of related amino acids often employs asymmetric alkylation techniques, utilizing chiral catalysts or auxiliaries to control stereochemistry (see references in and).

Pyridine Ring Functionalization and Coupling

Method Overview

This method involves synthesizing the heterocyclic moiety separately, then coupling it with the amino acid backbone via nucleophilic substitution or cross-coupling reactions.

Reaction Pathway

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Synthesis of 3-methylpyridine derivative | Methylation of pyridine at the 3-position | Preparing the heterocyclic fragment |

| 2 | Activation of heterocycle | Halogenation (e.g., bromination) at the 2-position | Making the heterocycle reactive for coupling |

| 3 | Coupling with amino acid precursor | Suzuki or Buchwald-Hartwig coupling with amino acid derivatives | Formation of the final compound |

Research Findings

- The coupling reactions are optimized with palladium catalysts and phosphine ligands, ensuring high yields and stereoselectivity.

Biocatalytic and Enzymatic Approaches

Method Overview

Recent advances have explored enzyme-catalyzed synthesis for stereoselective amino acid production, utilizing engineered monooxygenases or transaminases.

Reaction Pathway

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Enzymatic amino acid synthesis | Engineered monooxygenases or transaminases | Stereoselective formation of (2R)-amino acids |

| 2 | Substrate specificity | Precursors like keto acids with heterocyclic groups | Ensuring regio- and stereoselectivity |

Research Evidence

- Studies demonstrate enzymatic routes for synthesizing amino acids with heterocyclic side chains, offering high stereoselectivity and environmentally friendly conditions.

Summary of Key Data and Reaction Conditions

| Method | Starting Materials | Catalysts/Reagents | Typical Conditions | Yield & Stereoselectivity |

|---|---|---|---|---|

| Asymmetric Synthesis | Chiral amino acids, 2-bromopyridine derivatives | Potassium carbonate, methyl iodide, Pd catalysts | Reflux, inert atmosphere | Moderate to high yield, stereoselective (R) |

| Cross-Coupling | 2-bromopyridine derivatives, amino acid precursors | Pd(PPh₃)₄, base (Na₂CO₃) | Heating 80-120°C | High yield, regioselective |

| Enzymatic | Keto acid precursors | Specific monooxygenases/transaminases | 25-37°C, pH 7-8 | Excellent stereoselectivity |

Notes on Industrial Scale-Up and Optimization

- Continuous flow synthesis has been proposed for large-scale production, optimizing reaction times and reducing waste.

- Catalytic asymmetric methods using chiral ligands or enzymes are preferred for stereochemical purity.

- Purification typically involves chromatography and recrystallization, with analytical validation via NMR and MS.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amino and methyl groups on the pyridine ring can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like iodine or bromine can be employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyridines, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid is used as a precursor for the synthesis of heterocyclic compounds with medicinal value . Its unique structure allows for the creation of diverse molecules through various chemical transformations.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Its ability to interact with enzymes and receptors makes it a valuable tool in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and agrochemicals . Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs: Pyridine Derivatives

Key Observations :

- Positional Isomerism : Methyl substitution at the 3- vs. 6-position on the pyridine ring alters steric and electronic interactions. For example, 3-methyl groups may enhance hydrophobic interactions in enzyme binding pockets compared to 6-methyl analogs.

- Heterocyclic vs.

Functional Group Variations

Key Observations :

- Electron-Withdrawing Groups : Trifluoromethoxy and fluorine substituents increase metabolic stability and binding affinity compared to methyl groups.

- Hydrophobicity : Indole and phenyl derivatives (e.g., D-Tryptophan) exhibit greater lipophilicity than pyridine analogs, influencing blood-brain barrier penetration.

Biological Activity

(2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities, particularly in the context of neurological disorders and receptor modulation. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a 3-methylpyridine moiety at the beta position. Its molecular formula is , and it has a molecular weight of 210.24 g/mol. The structural characteristics contribute to its unique properties and biological activities, particularly its ability to interact with neurotransmitter systems.

This compound acts primarily as a ligand for various receptors in the central nervous system, particularly glutamate receptors. These receptors are crucial for synaptic transmission and plasticity, suggesting that this compound could modulate neurotransmission pathways:

- Receptor Modulation : It can enhance or inhibit specific receptor pathways, influencing synaptic activity and potentially serving as a therapeutic agent in neurological conditions such as Alzheimer's disease and schizophrenia.

Neurotransmission Modulation

Research indicates that this compound may influence glutamate receptor activity, which is essential for cognitive functions. Its structural similarity to neurotransmitters positions it as a candidate for drug development targeting neurological disorders.

Antimicrobial Activity

While primarily studied for its neurological effects, preliminary investigations suggest potential antimicrobial properties. Compounds with similar structures have shown varying degrees of antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating that this compound may also possess such capabilities .

Cytotoxic Effects

Studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma (A549) and melanoma (A375). The cytotoxic effects were measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | <10 |

| A375 | 5.7 |

| K562 | 25.1 |

These findings suggest that the compound could be further explored for its potential in cancer therapy .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated significant improvement in cognitive functions and reduced neuronal apoptosis, highlighting its potential therapeutic role in neurodegenerative diseases.

- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of structurally similar compounds against Staphylococcus aureus. The results showed promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.